molecular formula C11H15N5 B1482175 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098092-72-7

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1482175
CAS No.: 2098092-72-7
M. Wt: 217.27 g/mol
InChI Key: UVLHCWIVRPNTMF-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a useful research compound. Its molecular formula is C11H15N5 and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Biological Activity

1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Chemical Name: this compound
CAS Number: 2097945-16-7
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol

The compound features an imidazo[1,2-b]pyrazole core, which is known for its versatility in chemical synthesis and biological activity. The unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

This compound has demonstrated the ability to inhibit several key enzymes:

  • Carbonic Anhydrase: This enzyme plays a crucial role in regulating pH and fluid balance in the body. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
  • Cholinesterase: Inhibition of cholinesterase can enhance cholinergic transmission, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.

Cellular Effects

The compound has been shown to influence various cellular processes:

  • Cell Signaling Pathways: It modulates pathways involved in cell growth and apoptosis, potentially impacting cancer cell proliferation.
  • Gene Expression: The compound can alter the expression of genes involved in inflammation and cell cycle regulation.

Study on BCR-ABL Kinase Inhibition

A related study focused on compounds similar to this compound and their inhibitory effects on BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML). One of the compounds tested exhibited an IC50 value of 8.5 nM against BCR-ABL kinase, suggesting that similar derivatives may have potent anti-cancer properties .

Structure-Activity Relationship (SAR) Analysis

Research into the SAR of imidazo[1,2-b]pyrazole derivatives has revealed that modifications to the core structure can significantly enhance biological activity. For instance, compounds with specific substitutions showed improved potency against various cancer cell lines .

Summary of Biological Activities

Biological ActivityMechanismReference
Enzyme InhibitionCarbonic Anhydrase & Cholinesterase
Modulation of Cell SignalingAlters gene expression and metabolism
Anti-Cancer PotentialInhibits BCR-ABL kinase

Properties

IUPAC Name

1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-7-9(10(12)13)11-15(6-8-2-3-8)4-5-16(11)14-7/h4-5,8H,2-3,6H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLHCWIVRPNTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=N)N)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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